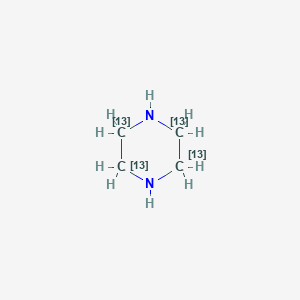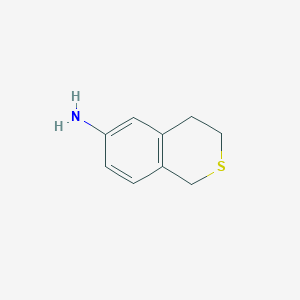
1,1,1,3-Tetrachloro-2,2-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloro-2,2-difluoropropane is an organochlorine compound with the molecular formula C3H2Cl4F2. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-2,2-difluoropropane can be synthesized through the halogenation of 2,2-difluoropropane. The process involves the introduction of chlorine atoms into the molecular structure of 2,2-difluoropropane under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3-Tetrachloro-2,2-difluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives depending on the substituents introduced.
Reduction Reactions: Products include less halogenated hydrocarbons.
Oxidation Reactions: Products include more highly oxidized compounds such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloro-2,2-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for the synthesis of medicinal compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other halogenated compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3-tetrachloro-2,2-difluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and alter their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include halogenation and dehalogenation reactions, which can modify the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2-Tetrachloro-2,2-difluoroethane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- 1,1,2,2-Tetrachloro-1,2-difluoroethane
Uniqueness
1,1,1,3-Tetrachloro-2,2-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
677-54-3 |
|---|---|
Molekularformel |
C3H2Cl4F2 |
Molekulargewicht |
217.9 g/mol |
IUPAC-Name |
1,1,1,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1-2(8,9)3(5,6)7/h1H2 |
InChI-Schlüssel |
NNLZQOYNHXZPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


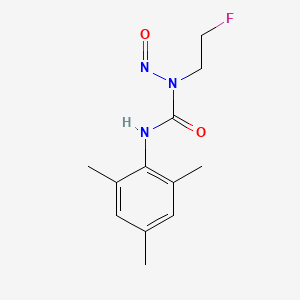
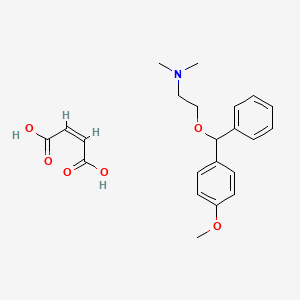
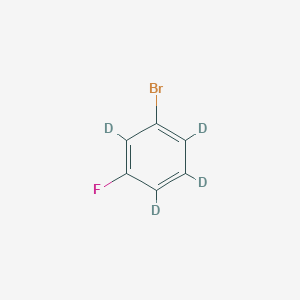
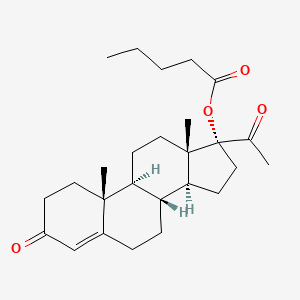
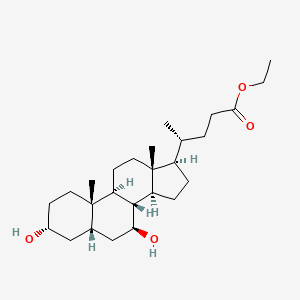
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
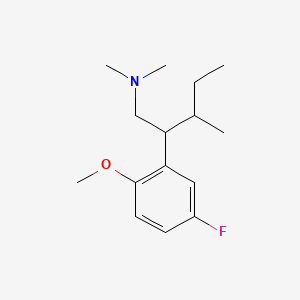
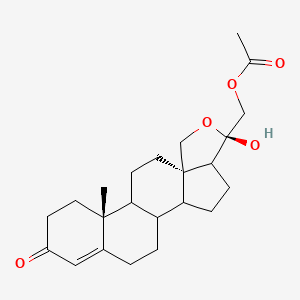
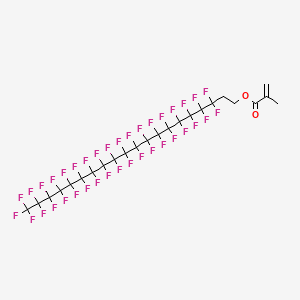
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
